Calystegine B1 Calystegine B1 Calystegine B1 is a natural product found in Ipomoea setifera, Mandragora autumnalis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 127414-86-2
VCID: VC21329246
InChI: InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1
SMILES: C1C2C(CC(N2)(C(C1O)O)O)O
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol

Calystegine B1

CAS No.: 127414-86-2

Cat. No.: VC21329246

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Calystegine B1 - 127414-86-2

CAS No. 127414-86-2
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name (1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol
Standard InChI InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1
Standard InChI Key BQFFLYRIKODYEN-CXNFULCWSA-N
Isomeric SMILES C1[C@H]2[C@@H](C[C@](N2)([C@H]([C@@H]1O)O)O)O
SMILES C1C2C(CC(N2)(C(C1O)O)O)O
Canonical SMILES C1C2C(CC(N2)(C(C1O)O)O)O

Chemical Structure and Properties

Calystegine B1 is characterized by its nortropane skeleton with multiple hydroxyl groups, giving it distinct physicochemical properties that influence its biological activity.

Molecular Identification

Calystegine B1 is identified by the CAS number 127414-86-2 with a molecular formula of C7H13NO4 and a molecular weight of 175.18 . Its IUPAC name is (1S,3R,4S,5R,7R)-8-azabicyclo[3.2.1]octane-3,4,5,7-tetrol, which describes its specific stereochemistry . The compound contains an azabicyclo[3.2.1]octane ring structure, which is characteristic of the tropane alkaloid family, but lacks the N-methyl group typically found in tropane alkaloids, hence its classification as a nortropane alkaloid . The multiple hydroxyl groups in its structure contribute to the compound's high polarity and water solubility, which significantly influence its pharmacokinetic profile and biological interactions.

Structural Features

The structural backbone of Calystegine B1 consists of a bicyclic system with four hydroxyl groups positioned at specific stereochemical orientations. These hydroxyl groups are responsible for the compound's ability to interact with enzymes, particularly glycosidases, through hydrogen bonding and other non-covalent interactions. The specific SMILES notation for Calystegine B1 is C1C2C(CC(N2)(C(C1O)O)O)O, representing its molecular structure in a linear format . This specific arrangement of atoms and functional groups confers Calystegine B1 with its unique biological properties and enzyme inhibitory capabilities.

Natural Occurrence

Calystegine B1 is found in various plant species, particularly those belonging to specific botanical families known for producing alkaloids.

Distribution in Plant Kingdom

Calystegine B1 is predominantly found in plants belonging to the Solanaceae family, which includes common food crops like potatoes and aubergines. It is also present in plants from the Convolvulaceae family, such as Convolvulus arvensis . These plant families are known for producing various alkaloids with significant biological activities. The distribution of Calystegine B1 across different plant species suggests its ecological role, possibly in plant defense mechanisms against herbivores and pathogens. Other notable plant genera known to contain calystegines include Atropa (deadly nightshade), Datura, Morus, and Hyoscyamus .

Biosynthesis

The biosynthesis of Calystegine B1 follows pathways similar to those of tropane alkaloids, being derived from amino acid precursors. In plants, the compound is synthesized through a series of enzymatic reactions involving intermediates common to the tropane alkaloid biosynthetic pathway. Understanding the biosynthetic pathway of Calystegine B1 provides insights into its natural abundance and potential methods for its extraction or synthetic production for research and therapeutic applications.

Mechanism of Action

Calystegine B1 primarily acts through inhibition of glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibitory activity has implications for various biological processes and potential therapeutic applications.

Glycosidase Inhibition

Calystegine B1 functions as an inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Its mechanism involves binding to the active sites of these enzymes, thereby preventing them from interacting with their natural substrates. This inhibitory action affects the breakdown and processing of complex sugars, which can influence various physiological processes, including digestion, cellular recognition, and metabolic pathways. The inhibition constants (Ki) for Calystegine B1 against various glycosidases have been determined, providing quantitative measures of its inhibitory potency against specific enzymes.

Cellular Signaling Pathways

Recent research has demonstrated that Calystegine B1 and related compounds influence important cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway . This pathway is central to numerous cellular processes, including metabolism, growth, proliferation, and survival. By modulating this pathway, Calystegine B1 can affect cellular responses to various stimuli, including stress conditions such as hyperglycemia. The compound's effects on these signaling cascades contribute to its observed biological activities, including antioxidant and anti-inflammatory effects.

Biological Activities

Calystegine B1 exhibits several biological activities that make it a compound of interest for various research fields, particularly in understanding and potentially treating metabolic disorders.

Effects on Oxidative Stress

Studies have shown that calystegines, including Calystegine B1, can significantly reduce oxidative stress in cellular models . In an experimental model of hyperglycemia using human adipose-derived stromal stem cells (ASCs), treatment with calystegines resulted in diminished oxidative stress, improved mitochondrial dynamics, and reduced endoplasmic reticulum stress . These effects were associated with enhanced endogenous cellular antioxidant defenses, suggesting a protective role against oxidative damage. Such activities may be particularly relevant in conditions characterized by increased oxidative stress, such as diabetes and its complications.

Metabolic Regulation

Calystegine B1 has been investigated for its effects on carbohydrate metabolism and glucose homeostasis. Research indicates that it can influence intestinal and liver α- and β-glucosidase activities, potentially affecting carbohydrate absorption and metabolism . This property makes Calystegine B1 a compound of interest in research related to metabolic disorders, particularly diabetes mellitus. The ability to modulate carbohydrate metabolism through glycosidase inhibition represents a potential therapeutic approach for managing hyperglycemia and related metabolic disturbances.

Cell Survival and Anti-inflammatory Effects

Research has demonstrated that calystegines can promote the survival of cells exposed to hyperglycemic conditions, an effect observed in both human and equine adipose-derived stromal stem cells . This protective effect is associated with reduced inflammation and improved cellular metabolism. These findings suggest potential applications in regenerative medicine and the management of inflammatory conditions, especially those related to metabolic disorders.

Enzyme Inhibition Profile

Calystegine B1 shows selective inhibitory activity against various glycosidases, with different potencies depending on the specific enzyme and its source.

Inhibition Constants

The inhibitory potency of Calystegine B1 against various glycosidases has been quantified through determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following table summarizes the available data on Calystegine B1's enzyme inhibition profile compared to other calystegines:

AlkaloidEnzymeKi/IC50 (μM)Source
Calystegine B1Beta-glucosidaseKi: 150Bovine
Calystegine B1Beta-glucosidaseKi: 10Human
Calystegine B1Beta-glucosidaseKi: 1.9Rat
Calystegine B2Alpha-galactosidaseKi: 72, IC50: 270Bovine
Calystegine B2Beta-glucosidaseKi: 0.49, IC50: 0.99Human
Calystegine A3Beta-glucosidaseKi: 24, IC50: 90Rat
Calystegine C1Beta-glucosidaseKi: 0.13, IC50: 5Human

This enzyme inhibition profile illustrates the selectivity of Calystegine B1 and related compounds for specific glycosidases, as well as species-dependent variations in inhibitory potency . These differences in inhibitory activity may have implications for the compound's biological effects and potential therapeutic applications.

Structure-Activity Relationships

Comparing the inhibitory activities of different calystegines reveals important structure-activity relationships. The number and position of hydroxyl groups significantly influence the inhibitory potency and selectivity toward different glycosidases . For instance, Calystegine B1 with its four hydroxyl groups shows different inhibition patterns compared to Calystegine A3 (three hydroxyl groups) and Calystegine C1 (five hydroxyl groups). These structure-activity relationships provide insights into the molecular basis of enzyme inhibition by calystegines and can guide the design of synthetic analogs with enhanced properties.

Research Applications

Calystegine B1 has several applications in scientific research, spanning multiple disciplines from basic biochemistry to potential therapeutic development.

Biochemical Tools

As a glycosidase inhibitor, Calystegine B1 serves as a valuable biochemical tool for studying carbohydrate metabolism and glycosidase function. It can be used in enzymatic assays to probe the roles of specific glycosidases in various biological processes. The compound's selective inhibitory profile allows researchers to target specific glycosidases while minimizing effects on others, providing a means to dissect complex biochemical pathways involving these enzymes.

Therapeutic Research

Research on Calystegine B1 has implications for therapeutic applications, particularly in conditions involving metabolic dysregulation and oxidative stress. Studies have explored its potential in improving metabolic activities in hyperglycemic conditions, suggesting possible applications in diabetes research . In an experimental model of hyperglycemia using human adipose-derived stromal stem cells, calystegines improved cell survival and metabolic function by reducing oxidative stress, mitochondrial dysfunction, and inflammatory responses . These findings highlight potential therapeutic avenues for Calystegine B1 or synthetic derivatives targeting similar mechanisms.

Cell Culture Studies

Calystegine B1 has been studied in various cell culture models to understand its effects on cellular processes. Research using human adipose-derived stromal stem cells has provided insights into the compound's effects on cell survival, oxidative stress, and metabolic pathways under hyperglycemic conditions . The concentrations used in these studies typically range from 50 to 300 μg/mL, with assessments made at different time points (24h, 48h, and 72h) using techniques such as resazurin assays for metabolic activity and BrdU incorporation for proliferation . These cell culture studies contribute to understanding the cellular mechanisms underlying the biological activities of Calystegine B1.

Comparison with Similar Compounds

Calystegine B1 belongs to a family of structurally related compounds with varying biological activities and properties. Comparing these compounds provides insights into structure-function relationships and potential applications.

Other Calystegines

Several other calystegines have been identified and characterized, differing in the number and position of hydroxyl groups on the nortropane skeleton:

Calystegine A3 features a trihydroxylated structure and shows moderate inhibition of various glycosidases, including β-glucosidase with Ki values of 24 μM for rat enzymes . Its structure-activity profile differs from Calystegine B1, highlighting the importance of hydroxylation patterns in determining biological activity.

Calystegine B2, another tetrahydroxylated nortropane alkaloid, exhibits particularly strong inhibition of α-galactosidase and β-glucosidase, with Ki values as low as 0.49 μM for human β-glucosidase . This makes it one of the most potent natural glycosidase inhibitors identified.

Calystegine B4 has been identified as the majority component in some calystegine extracts, comprising 212.54 μg/g dry weight in certain plant samples . Its biological activity profile shares similarities with other B-group calystegines.

Calystegine C1, a pentahydroxylated nortropane, exhibits potent inhibition of β-glucosidase with Ki values of 0.13 μM for human enzymes . The additional hydroxyl group compared to B-group calystegines confers different inhibitory properties.

Related Alkaloids

Calystegine B1 shares structural similarities with other alkaloids containing the tropane or nortropane skeleton, but differs in significant ways:

Traditional tropane alkaloids like atropine and scopolamine contain a methylated nitrogen and typically have different substitution patterns compared to calystegines . These compounds primarily act on cholinergic receptors rather than glycosidases, resulting in distinct pharmacological profiles.

Other glycosidase inhibitors like swainsonine (an indolizidine alkaloid) and castanospermine (a tetrahydroxyindolizidine) share functional similarities with calystegines despite structural differences . Swainsonine primarily inhibits α-mannosidases with Ki values around 0.02-0.04 μM, while castanospermine inhibits α-glucosidases with Ki values of 5-8 μM . These compounds have been associated with various diseases, including lysosomal storage disorders, highlighting the biological significance of glycosidase inhibition.

Future Research Directions

The current understanding of Calystegine B1 opens several avenues for future research that could expand its applications and clarify its biological roles.

Structural Modifications

The structure-activity relationships observed among different calystegines suggest that structural modifications of Calystegine B1 could yield derivatives with enhanced properties . Synthetic chemistry approaches could be employed to create analogs with improved selectivity, potency, or pharmacokinetic profiles. Such modifications might address limitations of the natural compound and expand its potential applications in research and therapy.

Ecological Significance

The natural occurrence of Calystegine B1 in various plant species raises questions about its ecological significance . Future research could investigate its role in plant defense mechanisms, interactions with herbivores and pathogens, and potential allelopathic effects. Understanding the ecological functions of Calystegine B1 could provide insights into its evolutionary history and natural biological roles.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator